ETP-46464

Overview

Description

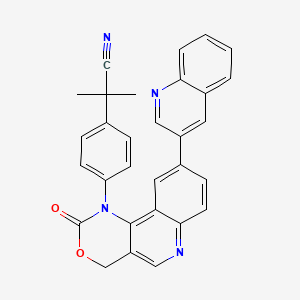

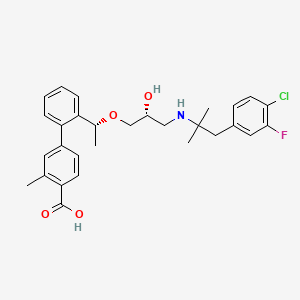

ETP-46464 is a quinoline-containing heterotricyclic compound known for its potent inhibitory effects on several key kinases, including mammalian target of rapamycin, ataxia telangiectasia mutated, DNA-dependent protein kinase, phosphoinositide 3-kinase alpha, and ataxia telangiectasia and Rad3-related protein . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA damage response.

Mechanism of Action

Target of Action

ETP-46464 is a potent and selective inhibitor of the DNA damage response kinases Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) with an IC50 of 25 nM . It also shows moderate activity against PI3K and is a potent inhibitor of mTOR .

Mode of Action

This compound interacts with its targets, primarily ATM and ATR, to inhibit their activity. It selectively suppresses the activity of ATR over ATM and DNA-dependent protein kinase (DNA-PKcs), even at high doses .

Biochemical Pathways

The inhibition of ATR and ATM by this compound affects the DNA damage response pathway. This leads to the suppression of the phosphorylation of Chk1, a downstream kinase of ATR .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

This compound’s action results in the inhibition of the DNA damage response pathway, leading to the generation of replicative stress and the production of a significant amount of DNA damage in replicating cells . It has been shown to be particularly toxic to p53-deficient cells, a condition that exacerbates replicative stress .

Preparation Methods

The synthesis of ETP-46464 involves the formation of a quinoline-containing heterotricyclic structure. The synthetic route typically includes the following steps:

Formation of the quinoline core: This is achieved through a series of cyclization reactions.

Introduction of functional groups: Specific functional groups are added to the quinoline core to enhance its inhibitory properties.

Final assembly: The final compound is assembled through a series of coupling reactions

Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions to ensure high purity and potency.

Chemical Reactions Analysis

ETP-46464 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETP-46464 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the inhibition of key kinases involved in cancer cell proliferation and survival.

DNA Damage Response: The compound is used to investigate the cellular response to DNA damage and the role of specific kinases in this process.

Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting kinases involved in various diseases

Comparison with Similar Compounds

ETP-46464 is unique in its ability to inhibit multiple key kinases with high potency. Similar compounds include:

KU-55933: An inhibitor of ataxia telangiectasia mutated.

Wortmannin: An inhibitor of phosphoinositide 3-kinase.

Compared to these compounds, this compound offers the advantage of targeting multiple kinases simultaneously, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name |

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLMXAYKJZOTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile (ETP-46464) is a potent and selective inhibitor of the ataxia telangiectasia mutated and Rad3-related (ATR) kinase []. ATR is a key regulator of the DNA damage response (DDR), particularly in response to single-strand DNA breaks that arise during replication stress []. Inhibiting ATR disrupts the cell's ability to repair DNA damage, leading to the accumulation of DNA lesions and ultimately cell death [].

A: Cancer cells often exhibit high levels of replication stress and rely heavily on the ATR pathway for survival. Targeting ATR in cancer cells can therefore selectively induce cell death []. This is particularly relevant in cancers deficient in homologous recombination (HR), a major DNA repair pathway, as these cells become highly dependent on ATR for survival [].

A: Studies have shown that this compound significantly sensitizes various cancer cell lines, including ovarian, endometrial, and cervical cancer cells, to cisplatin, a commonly used chemotherapy drug [, ]. This enhanced sensitivity is attributed to this compound's ability to prevent ATR-mediated DNA repair, thereby increasing the cytotoxic effects of cisplatin [].

A: Chk1 is a downstream effector of ATR in the DDR pathway. Similar to ATR inhibition, inhibiting Chk1 with a selective inhibitor also sensitized ovarian cancer cells to cisplatin []. This suggests that targeting either ATR or Chk1 disrupts the same critical signaling node involved in cisplatin resistance [].

A: While a significant portion of the research on this compound focuses on gynecological cancers, its efficacy extends to other cancer types as well. For instance, this compound effectively slowed the progression of human pancreatic ductal adenocarcinoma (PDAC) and colon tumors driven by RAS oncogenes in mouse models [].

A: Yes, studies have demonstrated that this compound can inhibit the growth of cancers that have developed resistance to PARPis, a class of drugs that also target HR-deficient cancers []. This suggests that this compound could potentially overcome PARPi resistance and provide a valuable treatment option for these patients.

A: this compound exhibits high potency and selectivity for ATR compared to other ATR inhibitors, including VE821, VE822, AZD20, AZD6738 []. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.

ANone: While preclinical studies have shown promising results, this compound is not yet approved for clinical use. Further research, including clinical trials, is needed to evaluate its safety and efficacy in humans.

A: Interestingly, this compound has been shown to protect pancreatic β-cells from glucolipotoxicity, a major contributor to β-cell failure in type 2 diabetes []. This suggests a potential therapeutic avenue for preserving β-cell function and preventing or delaying diabetes progression.

A: Western blot analyses revealed that this compound attenuates the phosphorylation of Chk1 (Ser345) following ionizing radiation, indicating its direct impact on ATR signaling []. Additionally, this compound, in combination with a Chk2 inhibitor, blocked 4-hydroxyperoxycyclophophamide-induced DNA damage in vitro, showcasing its involvement in protecting the ovarian reserve from cyclophosphamide toxicity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

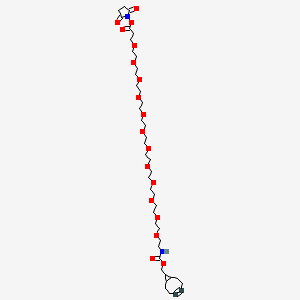

![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B607322.png)